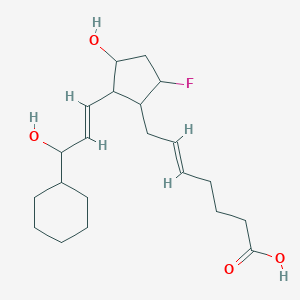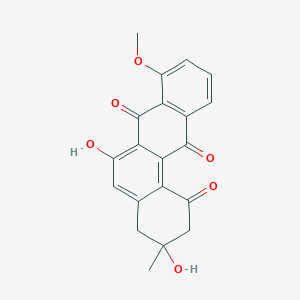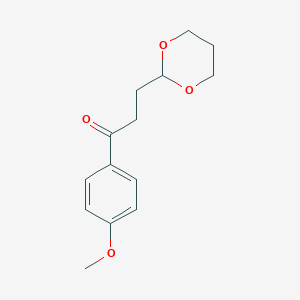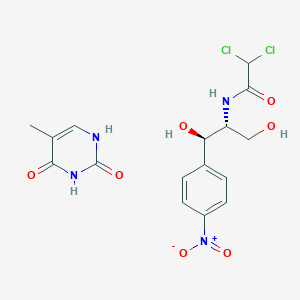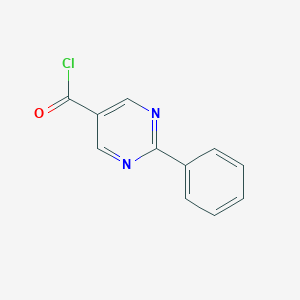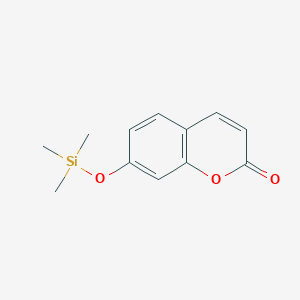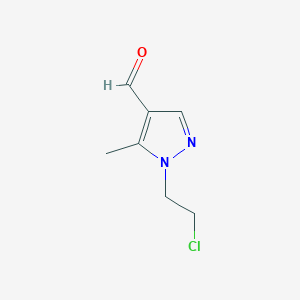
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde, often involves strategic functionalization and cyclization reactions. For instance, the Vilsmeier-Haack reaction has been employed to synthesize various pyrazole-4-carbaldehydes by introducing aldehyde groups into the pyrazole ring, providing a versatile intermediate for further derivatization (Hu et al., 2010).
Molecular Structure Analysis
The crystal structure of pyrazole derivatives has been extensively studied, revealing insights into their spatial arrangement and molecular interactions. For example, a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrated that the aldehydic fragment is nearly coplanar with the adjacent pyrazole ring, showcasing the molecule's planarity and potential for intermolecular interactions (Cunjin Xu & Yan-Qin Shi, 2011).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, underlining their reactivity and functional versatility. For instance, reactions with cyclohexylamine can lead to different products based on the substituents present on the pyrazole ring, indicating the influence of structural variations on reactivity and product formation (Jessica Orrego Hernandez et al., 2015).
科学的研究の応用
Crystal Structure and Synthesis
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde and its derivatives are extensively used in the synthesis and structural analysis of various compounds. The crystal structure of similar compounds has been determined using X-ray diffraction, revealing details about their molecular geometry and interactions. For instance, the study by Xu and Shi (2011) focused on the synthesis and crystal structure analysis of a related compound, showcasing its potential as a versatile intermediate for synthesizing new pyrazole derivatives (Xu & Shi, 2011).
Antimicrobial Properties
Various derivatives of 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde have been synthesized and tested for antimicrobial properties. For instance, the study by Bhat et al. (2016) explored the antimicrobial activities of a new series of compounds synthesized via a Vilsmeier–Haack reaction approach, indicating potential in battling bacterial and fungal infections (Bhat et al., 2016).
Ultrasonic-Assisted Synthesis
The compound and its derivatives are also employed in ultrasonic-assisted synthesis methods, which offer advantages such as shorter reaction times and improved yields. Trilleras et al. (2013) synthesized a series of new dihydropyrazole derivatives under sonication conditions, highlighting the efficiency and potential of ultrasonic methods in chemical synthesis (Trilleras et al., 2013).
Applications in Sonodynamic Therapy
The compound's derivatives have found use in sonodynamic therapy, a novel treatment method that utilizes ultrasonic irradiation. Osipova et al. (2016) conducted a study on the synthesis of ferrocenyl-containing heterocyclic derivatives of 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde for potential use in sonodynamic therapy, showcasing its cytotoxicity against bacterial strains under ultrasonic irradiation (Osipova et al., 2016).
特性
IUPAC Name |
1-(2-chloroethyl)-5-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-9-10(6)3-2-8/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDCNHFMCCQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548821 |
Source


|
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
120842-55-9 |
Source


|
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120842-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


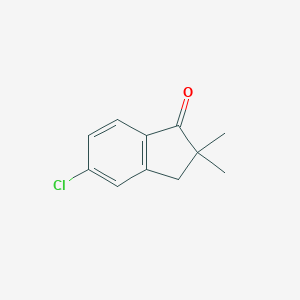

![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
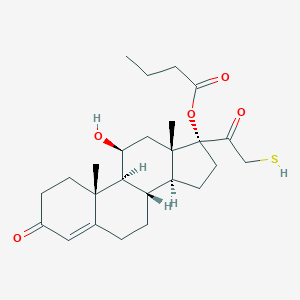
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
